molecular formula C9H18Cl2N2O4S B1532651 methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride CAS No. 2173052-57-6

methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride

Cat. No.: B1532651
CAS No.: 2173052-57-6
M. Wt: 321.22 g/mol
InChI Key: PJWMXHZEYVTBDZ-OXOJUWDDSA-N
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Description

Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride is a bicyclic sulfonamide derivative with a thieno[3,4-b]pyrazine core. Its molecular formula is C₉H₁₆Cl₂N₂O₄S (MW: 327.26 g/mol), and it exists as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications . The compound features a stereospecific (4aR,7aS) configuration, critical for its biological interactions. It is primarily utilized as a synthetic intermediate in drug development, particularly for targeting central nervous system (CNS) receptors or enzymes due to its sulfone and tertiary amine moieties .

Properties

IUPAC Name

methyl 2-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S.2ClH/c1-15-9(12)4-11-3-2-10-7-5-16(13,14)6-8(7)11;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMXHZEYVTBDZ-OXOJUWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a hexahydrothieno[3,4-b]pyrazine core, which is then functionalized to introduce the methyl acetate moiety and oxidized to the 6,6-dioxido (sulfone) form. The dihydrochloride salt is formed by treatment with hydrochloric acid to enhance stability and solubility.

Key Steps in Preparation

  • Starting Material: The core bicyclic hexahydrothieno[3,4-b]pyrazine scaffold is synthesized or procured as an intermediate. This scaffold contains the sulfur atom in a thieno ring fused to a pyrazine ring.

  • Acetate Introduction: The methyl acetate group is introduced via a nucleophilic substitution or esterification on the nitrogen atom at position 1(2H) of the bicyclic system. This step requires careful control of reaction conditions to maintain stereochemistry.

  • Oxidation to Sulfone: The critical transformation involves oxidation of the sulfur atom in the thieno ring to the sulfone (6,6-dioxido) state. This is commonly achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to avoid over-oxidation or ring cleavage.

  • Salt Formation: The free base compound is converted into the dihydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound handling and biological compatibility.

Detailed Preparation Procedure (Illustrative)

Step Reagents/Conditions Description Outcome
1 Hexahydrothieno[3,4-b]pyrazine Starting bicyclic amine scaffold Core structure obtained
2 Methyl chloroacetate, base (e.g., triethylamine) N-alkylation or esterification on nitrogen Formation of methyl acetate derivative
3 Oxidizing agent (H2O2, m-CPBA) Oxidation of sulfur to sulfone Formation of 6,6-dioxido derivative
4 HCl (aqueous or in solvent) Salt formation to dihydrochloride salt Final product: methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride

Research Findings and Optimization Notes

  • Stereochemical Control: The (4aR,7aS) stereochemistry is critical for biological activity. Synthetic routes employ stereoselective steps or chiral starting materials to ensure correct configuration.

  • Oxidation Conditions: Mild oxidants and controlled temperature (below 50 °C) are necessary to prevent decomposition or side reactions. The sulfone formation is sensitive to over-oxidation.

  • Purification: The product is typically purified by crystallization from suitable solvents after salt formation. The dihydrochloride salt improves stability and handling.

  • Storage and Handling: The compound should be stored in a dry, well-ventilated place protected from sunlight and temperatures exceeding 50 °C to maintain integrity.

Data Summary Table

Property Details
Molecular Formula C9H18Cl2N2O4S
Molecular Weight 321.22 g/mol
CAS Number 2173052-57-6
Key Functional Groups Sulfone (6,6-dioxido), methyl acetate ester
Salt Form Dihydrochloride
Storage Conditions Dry place, <50 °C, protect from sunlight
Oxidizing Agents Used Hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid)
Stereochemistry (4aR,7aS) configuration

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation Reactions: The compound can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can significantly alter its reactivity and application.

  • Reduction Reactions: Reductive conditions can cleave sulfur-oxygen bonds, reducing sulfones or sulfoxides back to thioethers.

  • Substitution Reactions:

Common Reagents and Conditions Used:

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines, or electrophiles like alkyl halides.

Major Products Formed from These Reactions:

  • Sulfoxides and sulfones from oxidation.

  • Thioethers from reduction.

  • Variously substituted thienopyrazines from substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. Research into the thieno-pyrazine derivatives has shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Research :
    • Compounds that incorporate dioxidohexahydrothieno structures have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies are needed to evaluate the specific anticancer effects of methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride.
  • Neuropharmacology :
    • The unique structure of this compound may allow it to interact with neurotransmitter systems. Research is ongoing to explore its potential as a neuroprotective agent or in treating neurodegenerative diseases.

Pharmacological Studies

  • Mechanism of Action :
    • Understanding the mechanism through which this compound exerts its effects is crucial. Studies focusing on receptor binding assays and enzyme inhibition could provide insights into its pharmacodynamics.
  • Toxicology :
    • Assessing the safety profile of this compound is essential for any therapeutic application. Toxicological evaluations will determine its suitability for further development.

Material Science Applications

  • Polymer Chemistry :
    • The compound's unique chemical structure may be utilized in synthesizing novel polymers with enhanced properties such as thermal stability or conductivity.
  • Nanotechnology :
    • Research into the use of this compound in creating nanomaterials for drug delivery systems is promising. Its ability to form complexes with other materials could enhance the efficacy and targeting of therapeutic agents.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial PropertiesDemonstrated activity against Gram-positive bacteria
Anticancer ActivityPotential inhibition of tumor cell growth observed in preliminary assays
Neuroprotective EffectsInitial findings suggest protective effects on neuronal cells under stress conditions

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: It can interact with enzymes, receptors, or DNA, altering their activity or function.

  • Pathways Involved: It may modulate signal transduction pathways, inhibit or activate enzymatic reactions, or intercalate into DNA, influencing gene expression.

Comparison with Similar Compounds

(4aR,7aS)-1-Methyloctahydrothieno[3,4-b]pyrazine 6,6-Dioxide Dihydrochloride

  • Molecular Formula : C₇H₁₆Cl₂N₂O₂S (MW: 263.18 g/mol) .
  • Key Differences : Lacks the methyl acetate side chain, resulting in reduced steric bulk and altered pharmacokinetics. Retains the sulfone group and dihydrochloride salt, ensuring comparable solubility.
  • Applications : Used in medicinal chemistry for CNS-targeting ligands .

(4aR,7aS)-4-Cyclohexyl-1-(3-Methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-Dioxide

  • Molecular Formula : C₁₉H₂₆N₂O₄S (MW: 378.49 g/mol) .
  • Key Differences : Incorporates a cyclohexyl group and a 3-methoxyphenyl substituent, enhancing lipophilicity and receptor affinity. The lactam (cyclic amide) structure contrasts with the acetate ester in the target compound.
  • Applications : Explored for kinase inhibition due to its rigid spirocyclic framework .

Functional Analogues in Heterocyclic Chemistry

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Molecular Formula : C₂₂H₁₇N₃O₃S (MW: 403.46 g/mol) .
  • Key Differences : Features a thiazolo-pyrimidine scaffold with dual nitrile groups, increasing electrophilicity. The absence of a sulfone group reduces metabolic stability compared to the target compound.
  • Research Findings : Demonstrated moderate cytotoxicity in cancer cell lines (IC₅₀ ~10–20 μM) .

Dimaprit Dihydrochloride

  • Molecular Formula : C₆H₁₆Cl₂N₄S (MW: 247.20 g/mol) .
  • Key Differences : A histamine H₂ receptor agonist with an imidazole-thioether structure. Shares the dihydrochloride salt form but lacks the bicyclic sulfonamide core.
  • Applications : Used in gastrointestinal research to study acid secretion .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈Cl₂N₂O₄S
  • Molecular Weight : 321.22 g/mol
  • CAS Number : 2173052-57-6

This compound belongs to a class of thieno[3,4-b]pyrazine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Thieno[3,4-b]pyrazine derivatives have shown potential antimicrobial properties. Compounds in this class often exhibit activity against various bacterial strains and fungi. The presence of the thieno and pyrazine moieties may enhance the interaction with microbial targets, leading to inhibition of growth.

Anticancer Activity

Research has indicated that thieno[3,4-b]pyrazine derivatives possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

These compounds can act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit kinases or proteases that are crucial for tumor growth and metastasis.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that a related thieno[3,4-b]pyrazine compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Mechanisms :
    • Research published in Journal of Medicinal Chemistry highlighted that thieno[3,4-b]pyrazine derivatives could inhibit the proliferation of various cancer cell lines (e.g., breast cancer and lung cancer) by inducing cell cycle arrest.
  • Enzyme Inhibition :
    • A study focused on the inhibition of the enzyme topoisomerase II by thieno[3,4-b]pyrazines showed promising results in reducing DNA replication in cancer cells.

Data Tables

Activity TypeCompound TypeTarget Organism/Cell LineReference
AntimicrobialThieno[3,4-b]pyrazineStaphylococcus aureus
AnticancerThieno[3,4-b]pyrazineMCF-7 (breast cancer)
Enzyme InhibitionThieno[3,4-b]pyrazineTopoisomerase II

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (e.g., room temperature for 12–24 hours), solvent selection (dioxane or dichloromethane), and catalyst use (e.g., hydrochloric acid for acid-catalyzed steps) based on analogous syntheses .
  • Purification : Employ column chromatography with gradient elution or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .
  • Yield Monitoring : Track intermediates via TLC and confirm final product purity using HPLC (>95% purity threshold) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify stereochemistry (4aR,7aS) and assess proton environments in the thieno-pyrazine core .
  • Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<2%) .
  • Physical Properties : Determine melting point (e.g., ~239–241°C for related hydrochloride salts) and compare with literature data .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to controlled humidity (40–80%), temperature (4°C, 25°C, 40°C), and pH (3–9) for 1–6 months .
  • Degradation Analysis : Monitor stability via HPLC for decomposition products (e.g., sulfone or ester hydrolysis derivatives) and quantify using UV detection .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting point, solubility) be resolved?

Methodological Answer:

  • Comparative Replication : Synthesize the compound using standardized protocols (e.g., from patent literature ) and validate properties under controlled conditions.
  • Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and compare with X-ray crystallography data (e.g., lattice interactions in similar pyridazine derivatives ).

Q. What strategies ensure enantiomeric purity given the compound’s stereochemistry (4aR,7aS)?

Methodological Answer:

  • Chiral Resolution : Apply chiral HPLC with amylose-based columns and isopropanol/hexane mobile phases to separate enantiomers .
  • Stereochemical Confirmation : Perform single-crystal X-ray diffraction (as done for structurally related pyrazolo-pyridines ) to confirm absolute configuration.

Q. How can environmental fate and degradation pathways be studied for this compound?

Methodological Answer:

  • Environmental Simulation : Design lab-scale studies to assess hydrolysis (pH 5–9), photolysis (UV light exposure), and microbial degradation (activated sludge models) .
  • Analytical Detection : Use LC-MS/MS to identify transformation products (e.g., sulfonic acid derivatives) and quantify environmental persistence .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Bioassays : Replicate activity tests under controlled conditions (e.g., fixed cell lines, consistent incubation times) to minimize variability.
  • Purity Verification : Re-test the compound after rigorous purification (e.g., HPLC >98%) to rule out impurity-driven effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride

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